molecular formula C12H28BF4P B15251035 n-Butyldi(tert-butyl)phosphonium tetrafluoroborate CAS No. 1816254-91-7

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate

Cat. No.: B15251035
CAS No.: 1816254-91-7
M. Wt: 290.13 g/mol
InChI Key: LRFPAUOJHILISZ-UHFFFAOYSA-O
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Description

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C12H28BF4P and a molecular weight of 290.13 g/mol . It is a phosphonium salt, which is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate typically involves the reaction of n-butylphosphine with tert-butyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

    Phosphine oxides: From oxidation reactions.

    Phosphines: From reduction reactions.

    Substituted phosphonium salts: From substitution reactions.

Scientific Research Applications

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • Tri-tert-butylphosphonium tetrafluoroborate
  • Tri-tert-butylphosphine tetrafluoroborate
  • Di-tert-butyl(butyl)phosphonium tetrafluoroborate

Uniqueness

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is unique due to its specific combination of butyl and tert-butyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphonium salts may not perform as well .

Properties

CAS No.

1816254-91-7

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

IUPAC Name

butyl(ditert-butyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C12H27P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-10H2,1-7H3;/q;-1/p+1

InChI Key

LRFPAUOJHILISZ-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CCCC[PH+](C(C)(C)C)C(C)(C)C

Origin of Product

United States

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